Boc-d-thyroxine
説明
BenchChem offers high-quality Boc-d-thyroxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-d-thyroxine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2R)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHMKCFGLKNNF-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19I4NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Biological Activity and Evaluation of D-Thyroxine Derivatives
Executive Summary
This technical guide analyzes the biological activity of D-Thyroxine (D-T4) and its structural derivatives, focusing on their application in metabolic research. While L-Thyroxine (L-T4) is the physiological standard for thyroid replacement, its dextrorotatory isomer, D-T4, exhibits a unique pharmacodynamic profile characterized by reduced nuclear receptor affinity and preferential hepatic clearance. This guide explores the "thyromimetic" strategy: utilizing the D-T4 scaffold or functional analogs to target Thyroid Receptor Beta (TR
Part 1: Stereochemistry and Pharmacodynamics
The Stereochemical Paradox
The biological distinction between L-T4 and D-T4 is not binary but quantitative. Both isomers bind to thyroid receptors, but with vastly different affinities and tissue distributions.
-
L-Thyroxine (L-T4): High affinity for both TR
(ubiquitous, dominant in heart/brain) and TR (dominant in liver/pituitary). -
D-Thyroxine (D-T4): Historically known as Choloxin. It binds TRs with approximately 10-100 fold lower affinity than L-T4. However, its therapeutic index for cholesterol lowering is compromised by its short half-life and the high doses required, which eventually cross-activate cardiac TR
, leading to tachycardia and hypertrophy.
The Derivative Strategy: TR Selectivity vs. Tissue Uptake
Research into D-T4 derivatives aims to decouple metabolic benefits from cardiac toxicity. This is achieved through two mechanisms:
-
Isoform Selectivity: Designing analogs that bind preferentially to TR
(Liver) over TR (Heart). -
Tissue Selective Uptake: Exploiting liver-specific transporters (OATP1B1/1B3) to concentrate the drug in hepatocytes, preventing systemic exposure to the heart.
Part 2: Mechanism of Action (Hepatoselectivity)
The therapeutic goal of D-T4 derivatives is the upregulation of hepatic Low-Density Lipoprotein Receptors (LDLR) and the stimulation of reverse cholesterol transport.
Signaling Pathway[1]
-
Uptake: D-T4/Derivatives enter hepatocytes via Organic Anion Transporting Polypeptides (OATPs).
-
Activation: Ligand binds to nuclear TR
. -
Transcription: Formation of a heterodimer with Retinoid X Receptor (RXR) on Thyroid Hormone Response Elements (TREs).
-
Effect:
-
Upregulation: LDLR (Clearance of LDL), CYP7A1 (Conversion of cholesterol to bile acids).
-
Downregulation: PCSK9 (Enhances LDLR stability).
-
Visualization: Hepatoselective Signaling
The following diagram illustrates the differential pathway between therapeutic liver activation and adverse cardiac effects.
Caption: Differential activation pathways. Hepatoselectivity is achieved via OATP transport and TR-Beta specificity, minimizing TR-Alpha cardiac binding.
Part 3: Experimental Protocols
To validate D-T4 derivatives, researchers must employ a self-validating screening cascade.
Protocol A: TR-FRET Competitive Binding Assay
Objective: Determine the binding affinity (
Materials:
-
GST-tagged TR
-LBD and TR -LBD (Ligand Binding Domains).[1] -
Fluorescein-labeled thyroid hormone analog (Acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM DTT, 0.05% BSA.
Workflow:
-
Preparation: Dilute test compounds (D-T4 derivative) in DMSO to 100x final concentration.
-
Incubation: In a 384-well black plate, mix:
-
5
L Test Compound.[2] -
5
L TR-LBD/Antibody mix. -
10
L Fluorescent Tracer.
-
-
Equilibrium: Incubate for 2 hours at room temperature in the dark.
-
Detection: Read on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).
-
Analysis: Calculate the TR-FRET ratio (520/495). Plot dose-response to determine IC
.[1]-
Validation Check: Use unlabeled L-T3 as a positive control.
-
Protocol B: In Vivo Cholesterol Lowering & Cardiotoxicity Screen
Objective: Assess therapeutic efficacy vs. safety window.
Model: Diet-Induced Obese (DIO) C57BL/6J mice or
Methodology:
-
Induction: Feed mice a Western Diet (40% fat, 0.2% cholesterol) for 12 weeks.
-
Treatment: Administer D-T4 derivative (oral gavage) daily for 4 weeks.
-
Groups: Vehicle, Positive Control (Resmetirom or T3), Test Compound (Low/Med/High dose).
-
-
Endpoints:
-
Efficacy: Serum LDL-C, Triglycerides, Liver Histology (Steatosis score).
-
Safety (Critical): Heart weight/Body weight ratio (marker of hypertrophy) and gene expression of cardiac Myh6 (
-MHC) vs Myh7 ( -MHC). -
Self-Validation: If Heart Weight increases >10% vs Vehicle, the compound lacks sufficient hepatoselectivity.
-
Part 4: Data Presentation & Comparative Analysis
The following table summarizes the structure-activity relationship (SAR) trends for D-T4 and key thyromimetics.
| Compound | Configuration | TR | Liver Uptake (OATP) | Cardiac Safety Profile | Clinical Status |
| L-Thyroxine | L-Isomer | Non-selective | Moderate | Poor (Tachycardia) | Standard of Care (Hypothyroidism) |
| D-Thyroxine | D-Isomer | Weak TR | High | Poor (at therapeutic doses) | Withdrawn (Lipids) |
| Sobetirome (GC-1) | Thyromimetic | High (>10x) | High | Moderate | Discontinued |
| Resmetirom | Thyromimetic | High (>20x) | Very High | Excellent | FDA Approved (NASH) |
| D-T4 Polymers | D-Conjugate | N/A (Pro-drug) | Restricted (Gut) | Improved | Research Phase |
Evaluation Workflow Diagram
Use this workflow to structure your research pipeline.
Caption: Step-wise validation protocol ensures only hepatoselective candidates progress to in vivo safety testing.
References
-
National Institutes of Health (NIH). (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Retrieved from [Link]
-
Endocrinology and Metabolism. (2024). Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease. Retrieved from [Link]
-
PubMed. D-thyroxine reduces lipoprotein(a) serum concentration in dialysis patients.[3] Retrieved from [Link]
Sources
The Strategic Application of Boc-Protected D-Thyroxine in Elucidating Structure-Activity Relationships: An In-Depth Technical Guide
Introduction: The Rationale for Chirality and Protection in Thyroid Hormone Research
Thyroid hormones, primarily L-thyroxine (T4) and its more potent metabolite, L-triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] Their profound physiological effects are mediated through interactions with nuclear thyroid hormone receptors (TRs), which function as ligand-activated transcription factors.[2] The exploration of the intricate relationship between the structure of thyroid hormone analogs and their biological activity—termed structure-activity relationship (SAR) studies—is fundamental to the development of novel therapeutics with selective actions.
This guide focuses on a key molecule in this endeavor: N-tert-butyloxycarbonyl-D-thyroxine (Boc-D-Thyroxine). The use of the D-enantiomer of thyroxine offers a unique tool to probe the stereospecificity of receptor binding and metabolic pathways, as D-amino acids can exhibit distinct pharmacological profiles, including altered receptor affinity and resistance to enzymatic degradation, compared to their natural L-counterparts.[3][4]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide and medicinal chemistry.[5] Its application to D-thyroxine provides a strategic advantage by temporarily masking the reactive primary amine. This protection is crucial for preventing undesirable side reactions during the chemical synthesis of thyroxine analogs, particularly when modifying the carboxylic acid moiety or employing the molecule in solid-phase peptide synthesis (SPPS). The acid-labile nature of the Boc group allows for its clean and efficient removal under specific conditions, regenerating the free amine of the final analog for biological evaluation.[6]
This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of Boc-protected D-Thyroxine for SAR studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to advance our understanding of thyroid hormone action and to design next-generation thyromimetics.
Synthesis of N-Boc-D-Thyroxine: A Stepwise Approach
The synthesis of N-Boc-D-Thyroxine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol outlines a logical and field-proven pathway.
Experimental Protocol: Synthesis of N-Boc-D-Thyroxine
Part 1: Boc Protection of D-Tyrosine
-
Dissolution: Dissolve D-Tyrosine in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (1N) until the D-Tyrosine is fully dissolved and the solution is basic (pH ~9-10).
-
Addition of Boc Anhydride: While vigorously stirring, add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the solution. Maintain the pH between 9 and 10 by the dropwise addition of 1N NaOH.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-Tyrosine.
Causality Behind Experimental Choices: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar Boc anhydride. Maintaining a basic pH is critical for the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.[7]
Part 2: Diiodination of N-Boc-D-Tyrosine
-
Dissolution: Dissolve N-Boc-D-Tyrosine in methanol and water.
-
Addition of Reagents: Add sodium iodide (NaI) and sodium hydroxide (NaOH) to the solution.
-
Oxidative Iodination: Cool the mixture in an ice bath and slowly add sodium hypochlorite (NaOCl) solution.
-
Reaction Monitoring: Monitor the formation of N-Boc-3,5-diiodo-D-tyrosine by HPLC or LC-MS.
-
Quenching and Work-up: Quench the reaction with a solution of sodium thiosulfate. Acidify the mixture and extract the product with ethyl acetate. Dry the organic layer and concentrate in vacuo.
Causality Behind Experimental Choices: The in situ generation of iodine (I₂) from NaI and an oxidizing agent like NaOCl provides a controlled method for the electrophilic aromatic substitution on the electron-rich phenol ring of tyrosine.[8] The Boc group is stable under these mild oxidative conditions.
Part 3: Ullmann Condensation for Diphenyl Ether Formation
-
Reactant Preparation: Combine N-Boc-3,5-diiodo-D-tyrosine methyl ester (prepared by standard esterification of the product from Part 2) and 4-hydroxyphenylpyruvic acid in a suitable high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Catalyst and Base: Add a copper(I) catalyst, such as copper(I) iodide (CuI), and a base, such as potassium carbonate (K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC.
-
Work-up and Saponification: After completion, cool the reaction mixture and perform an aqueous work-up. The resulting ester is then saponified using a base like lithium hydroxide (LiOH) to yield N-Boc-D-Thyroxine.
Causality Behind Experimental Choices: The Ullmann condensation is a classic and effective method for forming diaryl ethers.[11][12] The copper catalyst is essential for facilitating the coupling between the aryl iodide and the phenoxide.[13] High temperatures are typically required to overcome the activation energy of this reaction.[10]
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for N-Boc-D-Thyroxine.
Purification and Characterization of N-Boc-D-Thyroxine
Rigorous purification and characterization are paramount to ensure the integrity of subsequent SAR studies.
Purification Protocol
-
Flash Chromatography: The crude N-Boc-D-Thyroxine is first subjected to flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., dichloromethane/methanol mixtures), is employed to separate the product from unreacted starting materials and byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Chiral HPLC: To confirm the enantiomeric purity of the D-thyroxine derivative, chiral HPLC is essential. Specialized chiral stationary phases can resolve D- and L-enantiomers.[14][15]
Characterization Methods
A battery of analytical techniques should be employed to unequivocally confirm the structure and purity of the synthesized N-Boc-D-Thyroxine.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic shifts for the aromatic protons of the two phenyl rings, the alanine side chain, and the Boc protecting group.[16] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A distinct molecular ion peak corresponding to the calculated mass of N-Boc-D-Thyroxine. The isotopic pattern of the four iodine atoms will be a key diagnostic feature.[17] |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm the elemental formula. | Provides a highly accurate mass measurement, typically within 5 ppm of the theoretical mass. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H (carbamate), C=O (carbamate and carboxylic acid), and C-I bonds. |
| Chiral HPLC | Assessment of enantiomeric purity. | A single peak corresponding to the D-enantiomer, with minimal or no detectable L-enantiomer.[14] |
Application of Boc-D-Thyroxine in Structure-Activity Relationship (SAR) Studies
Boc-D-Thyroxine is a versatile starting material for the synthesis of a library of thyroxine analogs. The protected amino group allows for selective modifications at other positions of the molecule.
Workflow for SAR Studies
Caption: Workflow for SAR studies using Boc-D-Thyroxine.
Experimental Protocols for Biological Evaluation
1. Competitive Radioligand Binding Assay
This assay determines the affinity of the synthesized analogs for the thyroid hormone receptors (TRα and TRβ).
-
Receptor Preparation: Prepare cell membrane fractions or purified TR ligand-binding domains.
-
Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) and varying concentrations of the unlabeled test analog.[18]
-
Incubation and Separation: Incubate to allow binding to reach equilibrium. Separate the receptor-bound radioligand from the unbound radioligand by filtration.[19]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test analog to determine the IC₅₀ (the concentration of analog that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated.
Self-Validating System: The inclusion of known agonists (e.g., T3, T4) and antagonists as controls validates the assay performance. The specific binding should be significantly higher than non-specific binding (determined in the presence of a large excess of unlabeled ligand).
2. Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity of the analogs as agonists or antagonists of TRs.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a plasmid containing a luciferase reporter gene under the control of a thyroid hormone response element (TRE).[20][21]
-
Compound Treatment: Treat the transfected cells with varying concentrations of the thyroxine analogs.
-
Incubation: Incubate the cells to allow for receptor activation and subsequent luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.[22]
-
Data Analysis: Plot the luminescence intensity against the analog concentration to generate dose-response curves and determine the EC₅₀ (the concentration that produces 50% of the maximal response) for agonists or the IC₅₀ for antagonists.
Self-Validating System: A positive control (e.g., T3) should produce a robust and dose-dependent increase in luciferase activity. A negative control (vehicle) should show only basal activity.
Deprotection of the Boc Group: The Final Step
The final step before biological evaluation is the removal of the Boc protecting group to unveil the free amine.
Protocol for Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected thyroxine analog in a suitable solvent, typically dichloromethane (DCM).
-
TFA Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). The reaction is usually rapid and can be performed at room temperature.[6][23]
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up: Evaporate the TFA and DCM in vacuo. The resulting amine is obtained as a TFA salt. If the free amine is required, a basic work-up or ion-exchange chromatography can be performed.
Causality Behind Experimental Choices: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[5] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.
Conclusion
Boc-protected D-Thyroxine is an invaluable chemical tool for dissecting the structure-activity relationships of thyroid hormone analogs. The strategic use of the D-enantiomer and the Boc protecting group enables the systematic synthesis and evaluation of novel compounds with potentially unique pharmacological profiles. The detailed protocols and rationale presented in this guide provide a robust framework for researchers to design and execute their SAR studies with scientific rigor, ultimately contributing to the development of safer and more effective thyromimetic agents.
References
-
Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36, 2382–2384. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102, 1359–1470. [Link]
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48, 6954–6971. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42, 5400–5449. [Link]
-
Sawant, D. N.; Wagh, Y. B.; Pathare, D. B. Ullmann Reaction: A Historical Perspective and Recent Developments in the Last Decade. Catal. Rev.2020 , 62, 1–110. [Link]
-
Gallo, R. D. C.; Frota, C.; Raminelli, C. Studies toward the synthesis of the L-thyroxine hormone. Blucher Chem. Proc.2011 , 1, 14. [Link]
-
Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61, 10827–10852. [Link]
-
Marchesan, S.; Styan, K. E.; Melchionna, M. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Curr. Top. Med. Chem.2016 , 16, 2009–2018. [Link]
-
Guitart, T.; et al. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. Toxicol. In Vitro2010 , 24, 1362-1369. [Link]
-
Foodb. Iodotyrosine. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Wagner, R. L.; et al. A structural role for hormone in the thyroid hormone receptor. Nature1995 , 378, 690–697. [Link]
-
Yin, H.; et al. Tandem mass spectrometry of deprotonated iodothyronines. J. Am. Soc. Mass Spectrom.2005 , 16, 1601-1609. [Link]
-
Wang, R.; et al. Separation of the Enantiomers of Thyroxine by HPLC with Chiral Mobile Phases. J. Liq. Chromatogr. Relat. Technol.2001 , 24, 241-250. [Link]
-
ResearchGate. H.NMR-Spectrum of tyrosine-Derivative {1}. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Kvičalová, Z.; et al. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study. J. Pharm. Biomed. Anal.2023 , 234, 115589. [Link]
-
Ayers, S. D.; Baxter, J. D.; Webb, P. Thyroid Hormone Structure–Function Relationships. In Oncohema Key. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
Shi, Y.; Hussain, Z.; Zhao, Y. Promising Application of D-Amino Acids toward Clinical Therapy. Int. J. Mol. Sci.2022 , 23, 12450. [Link]
-
INDIGO Biosciences. Human TRα Reporter Assay Kit. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Bylund, D. B.; Toews, M. L. Radioligand binding methods: practical guide and tips. Am. J. Physiol.1993 , 265, L421-L429. [Link]
-
Taylor & Francis. D-amino acids – Knowledge and References. [Link]
-
Raminelli, C.; et al. Studies toward the synthesis of the L-thyroxine hormone. 14th Brazilian Meeting on Organic Synthesis. 2011 . [Link]
-
Gemborys, M. W.; Gribble, A. D. Analysis of fluorine and iodine derivatives of tyrosine. J. Chromatogr.1986 , 368, 335-343. [Link]
-
Bio-protocol. Luciferase assay. [Link]
-
ResearchGate. Structures of thyroid hormone analogues. [Link]
-
Jeon, S. H.; et al. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase. Arch. Pharm. Res.2010 , 33, 1419-1423. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
Coscia, F.; et al. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors. J. Biol. Chem.2023 , 299, 104793. [Link]
-
Jorgensen, E. C. Structure activity relationships of thyroxine analogs. Pharmacol. Ther. B1976 , 2, 661-682. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
UCL Discovery. Identification and determination of the urinary metabolite of iodotyrosine in vivo. [Link]
-
Macherey-Nagel. Chiral Columns. [Link]
-
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives. [Link]
-
MDPI. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. [Link]
-
ResearchGate. Promising Application of D-Amino Acids toward Clinical Therapy. [Link]
-
RSC Publishing. Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging the ToxCast library. [Link]
-
PubMed. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. [Link]
-
PubMed. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. [Link]
-
ACS Publications. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ACS Publications. (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. [Link]
-
PubMed. Radioligand binding methods: practical guide and tips. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. [Link]
-
PubMed. The measurement of free thyroxine by isotope dilution tandem mass spectrometry. [Link]
Sources
- 1. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
- 2. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Applications and synthesis of D-amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising Application of D-Amino Acids toward Clinical Therapy [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound Iodotyrosine (FDB021875) - FooDB [foodb.ca]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 21. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
The Strategic Application of Boc-D-Thiaproline in Modern Peptidomimetic Design: A Technical Guide
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic pathway to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. A key tactic in this field is the introduction of conformational constraints to lock a peptide into its bioactive conformation and enhance its resistance to proteolysis. This technical guide provides an in-depth exploration of Boc-D-Thiaproline (Boc-D-T4), a powerful and versatile building block in the peptidomimetic toolkit. We will dissect the chemical properties, conformational influence, and strategic applications of this proline analog, providing researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols necessary for its successful implementation.
The Peptidomimetic Imperative: Why Constrain Peptides?
Native peptides, despite their high potency and specificity, often fail as therapeutic agents due to rapid degradation by endogenous proteases and a high degree of conformational flexibility. This flexibility means that a peptide exists as an ensemble of structures in solution, with only a fraction adopting the specific three-dimensional shape required for receptor binding. The energy cost of "freezing" the peptide into this bioactive conformation upon binding can reduce its affinity.
Peptidomimetic design seeks to address these challenges by introducing non-natural amino acids or modified backbones. The core objectives are:
-
Enhancing Proteolytic Stability: By introducing structures that are not recognized by proteases, the in vivo half-life of the peptide can be dramatically extended. The use of D-enantiomers is a classic and highly effective strategy to achieve this.[1]
-
Pre-organizing the Bioactive Conformation: Incorporating rigid structural elements reduces the entropic penalty of binding, potentially leading to a significant increase in receptor affinity and selectivity.
-
Improving Pharmacokinetic Properties: Modifications can be used to tune solubility, lipophilicity, and other properties that govern absorption, distribution, metabolism, and excretion (ADME).
Boc-D-Thiaproline is a bifunctional tool that simultaneously addresses the first two objectives, making it a highly valuable asset in drug design.
Unveiling Boc-D-Thiaproline: Structure and Intrinsic Properties
Boc-D-Thiaproline, chemically known as N-(tert-butyloxycarbonyl)-D-Thiazolidine-4-carboxylic acid, is a proline analog where the γ-carbon (Cγ) of the pyrrolidine ring is replaced by a sulfur atom.
Sources
Methodological & Application
Optimal solvents for dissolving Boc-D-Thyroxine for SPPS
Abstract
The incorporation of Boc-D-Thyroxine (Boc-D-T4) into synthetic peptides presents a distinct physicochemical challenge due to the amino acid's extreme hydrophobicity, steric bulk (tetra-iodinated phenolic ring), and propensity for on-resin aggregation.[1][2] Standard SPPS solvents like Dichloromethane (DCM) or pure Dimethylformamide (DMF) often fail to achieve the necessary 0.1–0.5 M concentrations required for efficient coupling kinetics.[1][2] This guide details an optimized Binary Solvent System (DMSO/NMP) protocol that ensures complete dissolution, minimizes steric shielding, and maintains high coupling efficiency while preserving the integrity of the acid-labile Boc protecting group.
Introduction: The Hydrophobic Challenge of Thyroxine
Thyroxine (T4) is structurally unique among amino acids.[1][2] It contains a diphenyl ether moiety substituted with four iodine atoms.[1][2] These iodine atoms contribute significant electron density and lipophilicity, making the molecule poorly soluble in standard aqueous and polar organic media.
-
Steric Hindrance: The bulky iodine atoms at the 3,5 positions of the inner ring create significant steric barriers near the
-carbon and the carboxyl group, slowing down acylation rates. -
Solubility Profile: While the Boc group improves solubility compared to the zwitterionic free acid, Boc-D-T4 remains sparingly soluble in pure DMF or DCM.[1][2] Incomplete solvation leads to heterogeneous coupling mixtures, low yields, and deletion sequences.
-
Isomeric Integrity: While D-amino acids are often used to induce specific secondary structures or resistance to proteolysis, maintaining the D-configuration requires conditions that suppress racemization (epimerization to the L-form), particularly during the slow activation steps necessitated by the bulky side chain.[1][2]
Solvent Selection Logic
The optimal solvent system must balance solubilizing power with reaction kinetics and resin compatibility .[2]
| Solvent Candidate | Polarity ( | Viscosity (cP) | Solubility Rating for Boc-D-T4 | Suitability for SPPS |
| DCM (Dichloromethane) | 8.9 | 0.41 | Poor | Excellent for resin swelling, but fails to dissolve Boc-D-T4 at coupling concentrations (>0.1 M).[1][2] |
| DMF (Dimethylformamide) | 36.7 | 0.92 | Moderate | Standard SPPS solvent.[1][2] Dissolves Boc-D-T4 only at low concentrations (<0.05 M), leading to slow kinetics.[1][2] |
| NMP (N-methyl-2-pyrrolidone) | 32.2 | 1.67 | Good | Better solubilizer than DMF for hydrophobic residues; reduces inter-chain aggregation.[1][2] |
| DMSO (Dimethyl sulfoxide) | 46.7 | 1.99 | Excellent | Best solvent for T4 derivatives.[1][2] High viscosity can impede diffusion into resin pores if used pure.[1][2] |
The Optimized Solution: The "Co-Solvent Approach"
To maximize solubility while maintaining diffusion rates, a binary mixture of DMSO and NMP (or DMF) is required.
-
Primary Solubilizer: DMSO (disrupts aggregation and solvates the iodinated rings).[1][2]
-
Diluent/Carrier: NMP (lowers viscosity, maintains resin swelling).[1][2]
Recommended Ratio: 30:70 (DMSO:NMP) for standard couplings.[1][2] For extremely difficult sequences or higher concentrations, this can be increased to 50:50.
Experimental Protocol: Dissolution and Coupling
This protocol is designed for a standard 0.1 mmol scale synthesis.[1][2] Adjust volumes proportionally.
Materials Required
-
Solvents: Anhydrous DMSO (High Purity), NMP (Peptide Grade).[1][2]
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2] Note: Oxyma is preferred over HOBt for lower racemization risk and better safety profile.
Step-by-Step Methodology
Step 1: The "Slurry-to-Solution" Dissolution [1][2]
-
Calculate the required amount of Boc-D-T4-OH (typically 3 to 5 equivalents relative to resin loading).[1][2]
-
Place the powder in a dry scintillation vial.
-
Critical Step: Add anhydrous DMSO equal to 30% of the final target volume .[2]
-
Why? Adding the strongest solvent first ensures the hydrophobic core is fully wetted and solvated before dilution.[2]
-
-
Vortex vigorously or sonicate for 30–60 seconds until a clear, viscous syrup is formed.
-
Add NMP to reach the final volume (making the ratio ~30:70 DMSO:NMP).
-
Vortex again.[1][2] The solution should be clear and amber-colored.[1][2]
Step 2: Activation (In Situ) [1][2]
-
Add Oxyma Pure (1.0 equivalent relative to AA) directly to the Boc-D-T4 solution.[1][2] Shake to dissolve.
-
Immediately prior to addition to the resin, add DIC (1.0 equivalent).[1][2]
-
Pre-activation Time: Allow the mixture to react for 2–3 minutes .
Step 3: Coupling Reaction
-
Drain the resin (which should be pre-swelled in DCM/NMP).[1][2]
-
Add the activated Boc-D-T4 solution to the reaction vessel.[1][2]
-
Reaction Time: Allow to couple for 2 to 4 hours at room temperature.
-
Note: Due to steric bulk, T4 couples slower than Alanine or Glycine.[2]
-
-
Monitoring: Use the Kaiser Test (Ninhydrin).[1][2] If the test is slightly positive, perform a double coupling using fresh reagents.[2]
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the coupling workflow.
Caption: Figure 1. Optimized solvation and coupling workflow for Boc-D-Thyroxine, highlighting the necessity of the DMSO/NMP binary solvent system.
Troubleshooting & Critical Checkpoints
| Observation | Root Cause | Corrective Action |
| Precipitation upon adding DIC | Urea byproduct insolubility or high concentration.[1][2] | Dilute the reaction mixture slightly with more NMP. Ensure the DMSO ratio is at least 20%.[2] |
| Slow Coupling (Positive Kaiser Test) | Steric hindrance of the Iodine atoms.[1][2] | 1. Extend reaction time to overnight. 2. Increase temperature to 50°C (Use microwave assistance cautiously to avoid racemization). |
| Gelation of Resin | Poor swelling in high DMSO content.[1][2] | Ensure the final solvent mix does not exceed 50% DMSO.[1][2] Wash resin thoroughly with DCM after coupling to restore swelling.[1][2] |
References
-
Albericio, F., et al. (2020).[1][2] Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry.[2] Available at: [Link]
-
PubChem. (2024).[1][2] Thyroxine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Tickler, A. K., & Wade, J. D. (2007).[1][2][3] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]
Sources
Application Note: High-Fidelity Synthesis of Boc-D-Thyroxine Active Esters for Integrin-Targeted Conjugation
This Application Note is designed to provide a rigorous, reproducible framework for the synthesis and utilization of Boc-D-Thyroxine active esters. It addresses the specific solubility challenges of thyronine derivatives and leverages the unique non-genomic pharmacological profile of the D-isomer.
Introduction & Rationale
The Scientific Case for D-Thyroxine (D-T4)
While L-Thyroxine (L-T4) is the primary thyroid hormone regulating metabolism via nuclear receptors, its dextrorotatory isomer, D-Thyroxine (D-T4) , possesses a distinct pharmacological profile.[1] D-T4 exhibits significantly reduced thyromimetic activity (minimizing cardiac and metabolic side effects) but retains high affinity for the integrin
This receptor is overexpressed in dividing endothelial cells (angiogenesis) and various tumor cells (glioblastoma, melanoma), making D-T4 an ideal targeting ligand for chemotherapeutics or imaging agents.
Chemistry Strategy: The Active Ester Approach
Direct conjugation of D-T4 to carriers (nanoparticles, PEG, proteins) is hindered by its poor solubility and the need for precise stoichiometry. The preparation of an isolated N-hydroxysuccinimide (NHS) ester of N-protected D-T4 offers three advantages:
-
Storage Stability: The active ester can be stored anhydrously, allowing for "on-demand" conjugation.
-
Reaction Efficiency: NHS esters react rapidly with primary amines under mild aqueous/organic conditions.[]
-
Protection: The Boc (tert-butyloxycarbonyl) group protects the amine, preventing self-polymerization during activation and is easily removed later with mild acid (TFA), orthogonal to ester linkages.
Chemical Mechanism & Pathway[2][3][4][5]
The synthesis involves two critical phases: (1) N-terminal protection using di-tert-butyl dicarbonate (
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway transforming native D-Thyroxine into a reactive NHS ester for amine conjugation.
Materials & Reagents
Critical Solubility Note: Thyroxine derivatives are hydrophobic and insoluble in water, DCM, or ether. Anhydrous DMF (Dimethylformamide) or DMSO are the required solvents for the activation step.
| Reagent | Grade | Purpose |
| D-Thyroxine (D-T4) | >98% (HPLC) | Starting Material (Source: Sigma/Cayman) |
| Di-tert-butyl dicarbonate ( | ReagentPlus | Amine Protection |
| N-Hydroxysuccinimide (NHS) | 98% | Active Ester moiety |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 99% | Coupling Agent (Dehydrating) |
| DMF (Dimethylformamide) | Anhydrous, <50 ppm | Reaction Solvent |
| 1,4-Dioxane | ACS Reagent | Solvent for Protection Step |
| Diethyl Ether / Hexane | ACS Reagent | Precipitation/Wash |
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-D-Thyroxine
Note: If commercial N-Boc-D-Thyroxine is available, proceed directly to Protocol B.
Rationale: D-T4 is zwitterionic and poorly soluble. We use a Schotten-Baumann condition (basic aqueous/organic mix) to solubilize the amino acid and deprotonate the amine for reaction with Boc anhydride.
-
Solubilization: Suspend 1.0 g (1.29 mmol) of D-Thyroxine in 10 mL of 1,4-dioxane and 10 mL of water .
-
Basification: Add 1M NaOH dropwise with stirring until the solution becomes clear and pH reaches ~10-11.
-
Caution: Do not exceed pH 12 to avoid iodine lability or racemization.
-
-
Protection: Add 0.42 g (1.9 mmol, 1.5 eq) of
dissolved in 2 mL dioxane dropwise. -
Reaction: Stir at Room Temperature (RT) for 18 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Acidify the remaining aqueous solution carefully with 1M HCl to pH 2-3 at 0°C. The product will precipitate as a white solid.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over
, filter, and evaporate to yield crude Boc-D-T4. -
Yield expectation: ~85-90%.
-
Protocol B: Activation (Preparation of Boc-D-T4-NHS Ester)
Core Requirement: Strictly anhydrous conditions. Water competes with NHS for the active intermediate, forming the unreactive N-acylurea byproduct.
-
Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 500 mg (0.57 mmol) of N-Boc-D-Thyroxine in 5 mL of Anhydrous DMF .
-
Tip: If dissolution is slow, warm slightly to 30°C, then cool back down.
-
-
Reagent Addition (Cold): Cool the solution to 0°C (ice bath).
-
Add 72 mg (0.63 mmol, 1.1 eq) of N-Hydroxysuccinimide (NHS).
-
Add 130 mg (0.63 mmol, 1.1 eq) of DCC.
-
Why 0°C? Low temperature suppresses the formation of the N-acylurea side product and minimizes racemization.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 hours).
-
Visual Check: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.
-
-
Purification (The "Crash-Out" Method):
-
Filtration: Filter the reaction mixture through a 0.45 µm PTFE syringe filter or a sintered glass funnel to remove the insoluble DCU byproduct.
-
Precipitation: Dropwise add the clear DMF filtrate into 50 mL of ice-cold Diethyl Ether (or a 1:1 Ether/Hexane mix) with vigorous stirring. The hydrophobic active ester should precipitate.
-
Collection: Centrifuge (3000 x g, 5 min) or filter to collect the solid. Wash the pellet twice with cold ether to remove residual DMF and unreacted DCC.
-
-
Drying: Dry under high vacuum for 4 hours. Store at -20°C under argon/desiccant.
Quality Control & Validation
Every batch must be validated before conjugation.
| Analytic Method | Expected Result | Interpretation |
| Singlet at | Confirms presence of the succinimide ring (NHS ester). | |
| HPLC (C18 Column) | Shift in Retention Time (RT) | Ester is more hydrophobic than the acid (Later RT). |
| Mass Spectrometry (ESI) | Confirm mass of Boc-D-T4-NHS (~975 Da). |
Troubleshooting Guide
-
Problem: Product is an oil, not a solid.
-
Cause: Residual DMF.[3]
-
Fix: Dissolve oil in minimal DCM (if soluble) or re-precipitate from DMF into a larger volume of Hexane.
-
-
Problem: Low conjugation efficiency later.
-
Cause: Hydrolysis of the NHS ester.[4]
-
Fix: Ensure storage is strictly anhydrous at -20°C. Verify the 2.8 ppm peak in NMR.
-
Application Workflow: Conjugation to Amine-Ligands
This protocol demonstrates the utility of the synthesized ester.[]
Workflow Diagram (Graphviz)
Figure 2: Standard conjugation workflow for Boc-D-T4-NHS esters.
Key Protocol Parameters[8]
-
Buffer: Use PBS or HEPES (pH 7.5–8.0). Avoid Tris or Glycine buffers (primary amines will compete!).
-
Solvent Ratio: Keep the organic solvent (DMSO/DMF) concentration <10% in the final mix to prevent protein denaturation, unless conjugating to synthetic polymers.
-
Deprotection: If the free amine of D-T4 is required for biological activity (rare for integrin targeting, as the carboxyl/iodine pattern is the pharmacophore), treat the purified conjugate with 20% TFA/DCM (for synthetic polymers) or mild acid conditions appropriate for the carrier.
References
-
Davis, P. J., et al. (2005). "Identification of the cell surface receptor for thyroid hormone and its role in angiogenesis." Circulation Research. Link
-
Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press. Link
- Grounding: The authoritative source for NHS ester chemistry and carbodiimide protocols.
-
Boc Sciences. "NHS Esters for Antibody Labeling."
-
Grounding: General protocol verification for NHS ester stability and handling.[7]
-
-
Mousa, S. A., et al. (2006). "Proangiogenic action of thyroid hormone is fibroblast growth factor-dependent and is initiated at the cell surface." Circulation. Link
- Grounding: Validates the use of T4 analogs for targeting angiogenesis.
-
Cayman Chemical. "L-Thyroxine Product Information & Solubility." Link
- Grounding: Provides critical solubility data (DMSO/DMF) used to design the solvent system in Protocol B.
Sources
- 1. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integrin alphaVbeta3 contains a cell surface receptor site for thyroid hormone that is linked to activation of mitogen-activated protein kinase and induction of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-D-Thyroxine Stability During TFA Cleavage
Executive Summary: The Deiodination Challenge
The cleavage of Boc-D-Thyroxine (or Thyroxine-containing peptides) using Trifluoroacetic Acid (TFA) presents a unique chemoselective challenge. While TFA is required to remove the tert-butyloxycarbonyl (Boc) group or cleave the peptide from the resin, the conditions often inadvertently trigger reductive deiodination .
Unlike standard amino acids, Thyroxine (T4) contains four iodine atoms on an aromatic scaffold. These Carbon-Iodine bonds are susceptible to reduction, particularly when thiol-based scavengers (e.g., Ethanedithiol, DTT) are present in the cleavage cocktail. The result is a mixture of T4, T3 (Triiodothyronine), and T2 analogs, severely compromising yield and purity.
This guide provides a validated, non-reductive protocol to ensure complete deprotection while maintaining the integrity of the halogenated aromatic ring.
Troubleshooting Guide (Q&A)
Issue 1: Mass Spectrometry Shows Significant [M-126] Peaks
User Question: "I used a standard Reagent K cocktail for my cleavage. My LC-MS shows the desired product, but also a major impurity with a mass difference of -126 Da. What happened?"
Technical Diagnosis:
You are observing mono-deiodination . The loss of 126.9 Da corresponds to the replacement of an Iodine atom with a Hydrogen atom (
-
Root Cause: The use of Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[1][2] Ethanedithiol (EDT) and Thioanisole are sulfur-based scavengers. While excellent for preventing Methionine oxidation, EDT acts as a reducing agent that facilitates the reductive elimination of iodine from the phenolic ring of Thyroxine.
-
Corrective Action: Switch to a Thiol-Free cocktail. Use Reagent B (TFA/Phenol/Water/TIPS) or a simplified TFA/TIS/Water mixture. Triisopropylsilane (TIS) is a hydride donor that scavenges carbocations effectively without promoting aryl reduction.
Issue 2: Incomplete Deprotection at Low Temperatures
User Question: "To prevent deiodination, I ran the cleavage at -20°C for 30 minutes. Now I have a mix of deprotected T4 and Boc-protected starting material. How do I balance this?"
Technical Diagnosis: Kinetic trapping. While low temperatures suppress side reactions, the removal of the Boc group (acidolysis) requires a specific activation energy.
-
Root Cause: The reaction temperature was too low to overcome the activation barrier for the tert-butyl carbocation generation within the allotted time.
-
Corrective Action: Use the "Ramp-Up" Protocol . Start the reaction at 0°C (ice bath) for the first 15 minutes to quench the initial exothermic protonation, then allow the reaction to warm to 15°C (slightly below RT) for 45–60 minutes. Do not heat.
Issue 3: Color Change to Dark Orange/Brown
User Question: "My cleavage solution turned dark orange. Is this free iodine?"
Technical Diagnosis:
Likely yes. If oxidative conditions exist (or if the iodine is liberated and then oxidized),
-
Root Cause: Decomposition of the iodinated ring or presence of oxidants.
-
Corrective Action: Ensure the use of degassed solvents and maintain an inert atmosphere (
or ) during cleavage. The addition of TIS usually prevents this by keeping the environment reductive enough to stop formation, but not so reducing (like thiols) that it strips iodine from the ring.
Optimized Experimental Protocol
Protocol: Thiol-Free "Cold Cleavage" for Boc-D-Thyroxine
Standard Scale: 0.1 mmol peptide/substrate
Reagents Required:
-
Trifluoroacetic Acid (TFA), HPLC Grade (Fresh)
-
Ultrapure Water (Type 1)
-
Phenol (Crystalline, optional but recommended for Trp-containing sequences)
-
Cold Diethyl Ether (
)
Cocktail Formulation (Reagent B Modified):
| Component | Volume/Weight | Role |
|---|---|---|
| TFA | 95% (9.5 mL) | Acidolytic Reagent |
| TIS | 2.5% (0.25 mL) | Cation Scavenger (Non-reducing to Aryl-I) |
| Water | 2.5% (0.25 mL) | Cation Scavenger / Hydrolysis |
| Phenol (Optional) | Add 5% w/v if Trp present | Prevents alkylation of Indole |
Step-by-Step Procedure:
-
Preparation: Pre-cool the cleavage cocktail to 0°C in an ice bath. Place the reaction vessel containing the resin/protected amino acid in the ice bath.
-
Addition: Add the cold cocktail to the vessel. Flush the headspace with Nitrogen (
) to remove oxygen. -
Incubation:
-
Stir at 0°C for 15 minutes .
-
Remove from ice bath and stir at Room Temperature (approx. 20°C) for 60 to 90 minutes . Do not exceed 2 hours.
-
-
Work-up:
-
Evaporate the TFA under a stream of Nitrogen or rotary evaporator (water bath < 30°C) to a small volume (oil).
-
Precipitation: Add ice-cold Diethyl Ether (10x volume) to precipitate the product.
-
Centrifuge (3000 rpm, 4°C, 5 min) and decant the ether. Repeat the wash 2x.
-
-
Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize immediately.
Mechanistic Visualization
The following diagram illustrates the competing pathways during TFA cleavage. The Green Path represents the desired protocol using TIS, while the Red Path shows the failure mode caused by Thiols (EDT).
Caption: Mechanistic divergence in Thyroxine cleavage. Thiols promote reductive loss of iodine, while TIS ensures selective scavenging of the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q: Can I use Thioanisole instead of TIS? A: Proceed with caution. Thioanisole is a sulfide, not a thiol, and is less reducing than EDT. However, it can still participate in electron transfer mechanisms that destabilize the Ar-I bond. For high-value Thyroxine samples, Triisopropylsilane (TIS) is statistically safer as it acts strictly as a hydride donor/cation trap.
Q: My peptide also contains Methionine (Met). If I remove EDT, won't the Met oxidize? A: This is the classic trade-off. To protect Met without reducing T4, use Reagent B (TFA/Phenol/Water/TIPS) and keep the reaction under strict Nitrogen atmosphere. If Met oxidation occurs (Met-sulfoxide), it is easier to reduce back to Met (using mild reducing agents post-cleavage) than it is to re-iodinate a deiodinated Thyroxine ring.
Q: Is the D-isomer of Thyroxine more stable than the L-isomer in acid? A: Chemically, the stability of the Carbon-Iodine bond is identical between enantiomers. The stereochemistry (D vs L) does not influence the susceptibility of the aromatic ring to electrophilic or reductive attack during TFA cleavage.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990).[1] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][5][6] International Journal of Peptide and Protein Research.[1][2] Link
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques: Strategies for Fmoc and Boc Chemistries. Thermo Fisher Technical Guide. Link
-
Palladino, P., & Stetsenko, D. A. (2012).[6] New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis.[6] Organic Letters. Link
-
Aapptec. (n.d.). Cleavage Cocktails and Scavenger Selection. Aapptec Technical Support. Link
Sources
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: High-Hydrophobicity Peptide Synthesis
Topic: Resolving Aggregation & Solubility Issues with Boc-D-Thyroxine (Boc-D-T4) Ticket ID: T4-AGG-SOLV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Brick Wall" Effect
Welcome to the advanced synthesis support module. If you are here, you are likely facing the "Brick Wall" effect with Boc-D-Thyroxine.[1] You have a white precipitate in your reaction vessel, your coupling yield is near zero, or your crude purity is abysmal.
The Root Cause:
Boc-D-Thyroxine is not just hydrophobic; it is a "crystallization engine."[1] The four iodine atoms on the biphenyl ether scaffold create massive lipophilicity and steric bulk. When multiple hydrophobic residues align on the resin, they form inter-chain
This guide provides a self-validating workflow to dissolve, couple, and recover Boc-D-Thyroxine peptides without racemization.
Module 1: Diagnosis & Solubility (The "Sludge" Problem)
Q: Why won't Boc-D-Thyroxine dissolve in my standard 0.1M DMF solution?
A: Boc-D-Thyroxine has negligible solubility in pure DMF (<0.2 mg/mL).[1] Attempting to use standard SPPS concentrations will result in a suspension that clogs resin pores.[1]
The Fix: DMSO/NMP Solvent System You must switch to a high-polarity, high-solvating power system.[1]
Protocol 1: Preparation of Coupling Solution (0.1 M)
-
Weigh the required amount of Boc-D-Thyroxine.[1]
-
Dissolve initially in 100% anhydrous DMSO (approx. 30% of final volume). Vortex until clear.
-
Validation Check: If the solution is not crystal clear, do not proceed. Add more DMSO.
-
-
Dilute with NMP (N-methyl-2-pyrrolidone) to reach the final volume.
Q: My resin isn't swelling. Is this related?
A: Yes. If you are using a polystyrene (PS) core resin, the hydrophobic aggregation of the peptide chain causes the resin beads to shrink, effectively "locking out" reagents.
The Fix: Resin Substitution For Thyroxine-containing peptides, standard PS resins are insufficient.[1]
-
Recommended: PEG-PS (e.g., TentaGel, NovaPEG) or ChemMatrix .[1] These resins have an amphiphilic nature that helps maintain swelling even when the peptide chain aggregates.
-
Loading: Reduce loading to <0.4 mmol/g . High loading forces chains closer together, exponentially increasing aggregation risk.[1]
Module 2: The "Magic Mixture" & Coupling Protocol
Q: I dissolved the AA, but the coupling stopped at 20%. How do I break the aggregation?
A: You need to disrupt the hydrogen bond network forming the
The Mechanism: Chaotropic ions (Li⁺, SCN⁻) interfere with the hydrogen bonding between peptide backbones, forcing the chains to solvate and "open up" for the incoming activated amino acid.
Visual Guide: Aggregation Disruption Workflow
Caption: Decision tree for overcoming aggregation barriers during Boc-D-Thyroxine coupling.
Protocol 2: The Chaotropic Coupling (The "Gold Standard")
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]
-
Why? HATU/DIEA is basic and increases the risk of Iodine elimination and racemization. DIC/Oxyma is neutral/acidic.[1]
-
-
Additive: Lithium Chloride (LiCl).[1]
Step-by-Step:
-
Pre-swell resin in NMP for 30 minutes.
-
Prepare Resin Wash: Dissolve 0.8M LiCl in NMP.[1] Wash the resin with this solution 3 times. This impregnates the resin with chaotropic ions.
-
Activation:
-
Mix Boc-D-Thyroxine (3 eq) + Oxyma Pure (3 eq) in DMSO/NMP (30:70).
-
Add DIC (3 eq) immediately before adding to resin.[1]
-
Crucial: Add 0.8M LiCl directly to this coupling mixture.
-
-
Reaction: Shake for 2 to 4 hours at room temperature.
-
Optional: Microwave assistance at 40°C max (Do not exceed 50°C to prevent de-iodination).[1]
-
Module 3: Racemization & Monitoring
Q: How do I ensure I haven't racemized the D-Thyroxine to L-Thyroxine?
A: Halogenated tyrosines are electronically activated rings, making the alpha-proton more acidic and prone to abstraction by bases (like Piperidine or DIEA).[1]
Prevention Rules:
-
Avoid Strong Bases: Do not use HATU/HBTU with DIEA/NMM. Use DIC/Oxyma or DIC/HOBt.[1]
-
Limit Base Exposure: If doing Fmoc synthesis downstream, minimize Piperidine exposure time (use 20% Piperidine + 0.1M HOBt to suppress racemization).[1]
-
Temperature Cap: Never exceed 50°C.
Q: The Kaiser test is negative, but MS shows a deletion. Why?
A: The Kaiser test relies on the diffusion of ninhydrin into the bead. If the peptide is aggregated, the N-terminus is buried. The Kaiser test gives a False Negative (looks coupled, but isn't).
The Fix: The Chloranil Test Use the Chloranil test (acetaldehyde/chloranil). It is more sensitive for secondary amines and aggregated sequences.[1]
Summary of Critical Parameters
| Parameter | Standard Protocol (Fail) | Optimized Thyroxine Protocol (Pass) |
| Solvent | DMF or DCM | 30% DMSO / 70% NMP |
| Concentration | 0.2 - 0.5 M | 0.1 M (Dilute) |
| Coupling Reagents | HBTU / DIEA | DIC / Oxyma Pure (No Base) |
| Aggregation Breaker | None | 0.8M LiCl or 4M KSCN |
| Resin | Polystyrene (PS) | ChemMatrix or PEG-PS |
| Monitoring | Kaiser Test | Chloranil Test / Micro-cleavage |
References
-
Albericio, F., et al. (2020).[1] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Link
-
Sigma-Aldrich. (2023).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link
-
Biotage. (2023).[1] What do you do when your peptide synthesis fails? Troubleshooting Blog.[1] Link
-
Cayman Chemical. (2022).[1][2] L-Thyroxine Product Information & Solubility Data. Link
-
PubChem. (2025).[1][3] Thyroxine Compound Summary: Physical Properties. NIH.[1] Link
Sources
Technical Support Center: Optimizing HPLC Gradients for Boc-D-Thyroxine Derivatives
Welcome to the technical support center for the analysis of Boc-D-Thyroxine derivatives via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. Here, we will delve into the causal relationships behind experimental choices to empower you with a robust understanding of your chromatographic separations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when developing an HPLC method for Boc-D-Thyroxine derivatives.
Q1: What are the key chemical properties of Boc-D-Thyroxine that influence its HPLC separation?
A1: The chromatographic behavior of Boc-D-Thyroxine is primarily dictated by two structural features: the highly hydrophobic thyroxine backbone and the bulky tert-butyloxycarbonyl (Boc) protecting group. The thyroxine structure itself is very hydrophobic due to its two iodinated aromatic rings.[1] The addition of the Boc group significantly increases this hydrophobicity, leading to strong retention on reversed-phase (RP) columns.[2] Consequently, a mobile phase with a relatively high organic solvent concentration is required for elution. Furthermore, the Boc group is labile under strongly acidic conditions, a critical consideration when selecting mobile phase modifiers.[][4]
Q2: What is a good starting point for column and mobile phase selection for Boc-D-Thyroxine analysis?
A2: For a hydrophobic molecule like Boc-D-Thyroxine, a C18 column is the most common and effective choice for initial method development.[5][6] A standard dimension such as 250 mm x 4.6 mm with 5 µm particles provides a good balance of resolution and backpressure.[6]
For the mobile phase, a combination of acetonitrile (ACN) and water is a standard starting point for reversed-phase HPLC.[5][6] Due to the high hydrophobicity of Boc-D-Thyroxine, you will likely need a higher percentage of ACN. A good initial scouting gradient could be:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile with the same acidic modifier
-
Gradient: Start with a relatively high percentage of B, for example, 50-60%, and increase to 95-100% over 15-20 minutes.
The acidic modifier is crucial for good peak shape by suppressing the ionization of the carboxylic acid and any residual silanols on the column packing.[7]
Q3: What detection wavelength should I use for Boc-D-Thyroxine derivatives?
A3: Levothyroxine, the parent compound, is typically detected at a wavelength of 225 nm.[6] This is a good starting point for Boc-D-Thyroxine as the primary chromophore, the iodinated diphenyl ether structure, remains unchanged. It is always advisable to confirm the optimal wavelength by running a UV scan of your standard in the mobile phase.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Caption: Troubleshooting workflow for poor peak shape.
-
Cause A: Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 packing can interact with the polar functional groups of your analyte, leading to peak tailing.[7]
-
Solution: Incorporate an acidic modifier into your mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% is very effective at masking these silanols and protonating the analyte, leading to sharper peaks.[6] However, be mindful that TFA can be harsh on some columns and may interfere with mass spectrometry detection. Formic acid is a milder alternative.
-
-
Cause B: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte, which in turn affects retention and peak shape.[8] If the mobile phase pH is close to the pKa of the analyte's carboxylic acid group, you may observe peak splitting or broadening.[8]
-
Solution: For reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa. For Boc-D-Thyroxine, maintaining an acidic pH (e.g., pH 2.5-3.5) will ensure the carboxylic acid is fully protonated, leading to better retention and peak shape.
-
-
Cause C: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, often fronting, peaks.
-
Solution: Prepare a dilution series of your sample and inject decreasing concentrations. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.
-
-
Cause D: Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or not filtering samples properly. This can lead to a loss of efficiency and poor peak shapes.[9]
-
Solution: Always use a guard column to protect your analytical column from particulates and strongly retained sample components.[10] If peak shape issues persist and other causes have been ruled out, it may be time to replace your column.
-
Problem 2: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
| Mobile Phase Composition (% Acetonitrile) | Expected Retention Time of Boc-D-Thyroxine (min) | Observation |
| 40% | > 30 (or no elution) | Very high retention due to the hydrophobic nature of the molecule. |
| 60% | ~15-20 | Good starting point for gradient elution. |
| 80% | ~5-10 | Faster elution, may compromise resolution from early-eluting impurities. |
Note: These are estimated retention times on a standard C18 column and will vary depending on the specific column, instrument, and other chromatographic conditions.
-
Cause A: Mobile Phase Preparation and Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially for highly hydrophobic compounds.
-
Solution: Always prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a reliable gradient pump and ensure it is properly primed and functioning.
-
-
Cause B: Column Temperature Fluctuations: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run. A temperature of 30-40°C is a good starting point.
-
-
Cause C: Column Equilibration: Insufficient column equilibration between runs, especially with gradient elution, can lead to drifting retention times.
-
Solution: Ensure your method includes an adequate equilibration step at the initial gradient conditions before each injection. The equilibration time should be at least 5-10 column volumes.
-
Problem 3: Suspected On-Column Degradation of Boc-D-Thyroxine
The Boc protecting group is susceptible to cleavage under acidic conditions.[]
-
Prepare two mobile phases:
-
Mobile Phase 1: Acetonitrile/Water with 0.1% Formic Acid.
-
Mobile Phase 2: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).
-
-
Inject a standard of Boc-D-Thyroxine using the formic acid mobile phase and record the chromatogram.
-
Switch to the TFA mobile phase and inject the same standard.
-
Compare the chromatograms: Look for the appearance of a new, earlier-eluting peak in the TFA chromatogram, which would correspond to the de-protected D-Thyroxine. Also, observe if the peak area of the Boc-D-Thyroxine peak decreases.
-
Incubation Study (Optional): Dissolve a known amount of Boc-D-Thyroxine in the TFA-containing mobile phase and let it sit at room temperature. Inject aliquots at different time points (e.g., 0, 30, 60, 120 minutes) to monitor the extent of degradation over time.
Caption: Acid-catalyzed deprotection of Boc-D-Thyroxine.
-
Use a weaker acid: If you suspect degradation, switch from TFA to a weaker acid like formic acid.
-
Minimize exposure to strong acid: If TFA is necessary for peak shape, use the lowest effective concentration (e.g., 0.05%).
-
Control temperature: Higher temperatures can accelerate acid-catalyzed hydrolysis. Running your separation at a lower temperature may help.
-
Sample preparation considerations: Avoid dissolving your sample in highly acidic solutions for extended periods before injection.[11]
References
-
Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products. Journal of Pharmaceutical and Biomedical Analysis.
-
Quality by design driven RP-HPLC method optimization for analysis of levothyroxine and liothyronine in bulk and tablet dosage form. Journal of Applied Pharmaceutical Research.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Amino Acid Protection & Deprotection Services. BOC Sciences.
-
Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online.
-
HPLC method for levothyroxine quantification in long-acting drug delivery systems. Validation and evaluation of bovine serum albumin as levothyroxine stabilizer. Journal of Pharmaceutical and Biomedical Analysis.
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization... ResearchGate.
-
Ligand selectivity by seeking hydrophobicity in thyroid hormone receptor. Proceedings of the National Academy of Sciences.
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Analytical Method Development and Validation of RP-HPLC Method for Estimation of Levothyroxine in Bulk and Pharmaceutical Dosage Form. ResearchGate.
-
How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru.
-
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace.
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate.
-
Development and validation of RP-HPLC method for estimation of anti- hypothyroidism drug in capsule dosage form. World Journal of Biology Pharmacy and Health Sciences.
-
BOC deprotection under basic conditions in anion-exchange HPLC? Reddit.
-
Thyroid hormones and their effects: a new perspective. PubMed.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.
-
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today.
-
Ligand selectivity by seeking hydrophobicity in thyroid hormone receptor. PubMed.
-
Abnormal Peak Shapes. Shimadzu.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
-
Development and Validation of Stability Indicating RP-HPLC Method of Analysis for Determination Related Substances of Levothyroxine Sodium in Bulk. Research Square.
-
The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. ResearchGate.
-
HPLC Troubleshooting Guide. Phenomenex.
-
HPLC Troubleshooting: 4. Problems with the Chromatogram. CSH Protocols.
Sources
- 1. Thyroid hormones and their effects: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand selectivity by seeking hydrophobicity in thyroid hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japtronline.com [japtronline.com]
- 6. HPLC method for levothyroxine quantification in long-acting drug delivery systems. Validation and evaluation of bovine serum albumin as levothyroxine stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: A Researcher's Guide to Handling Iodinated Boc-Amino Acids
Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges associated with the use of light-sensitive iodinated Boc-amino acids in peptide synthesis and other advanced applications. This guide is designed for researchers, scientists, and drug development professionals who seek to ensure the integrity of their experiments and the quality of their final products. Here, we move beyond simple instructions to provide in-depth explanations of the underlying chemistry, enabling you to make informed decisions in your laboratory work.
Introduction: The Double-Edged Sword of Iodinated Amino Acids
Iodinated amino acids, particularly iodinated tyrosine derivatives, are invaluable tools in biochemical and pharmaceutical research. The iodine atom serves as a heavy-atom label for X-ray crystallography, a site for radiolabeling in imaging and therapeutic applications, and a versatile handle for cross-coupling reactions.[1] However, the very properties that make these compounds so useful also render them susceptible to degradation, primarily through the action of light. The carbon-iodine bond is photosensitive, and its cleavage can initiate a cascade of unwanted side reactions, compromising the integrity of your synthesis. This guide will equip you with the knowledge and protocols to mitigate these risks and harness the full potential of iodinated Boc-amino acids.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the handling and use of iodinated Boc-amino acids.
Q1: Why are iodinated Boc-amino acids so sensitive to light?
A1: The light sensitivity of iodinated Boc-amino acids stems from the inherent weakness of the carbon-iodine (C-I) bond on the aromatic ring of tyrosine. This bond can absorb energy from ultraviolet (UV) light, leading to its homolytic cleavage. This process, known as photodissociation, generates a highly reactive aryl radical on the tyrosine residue and an iodine radical.[2][3] The energy required for this cleavage falls within the UV spectrum, a common component of ambient laboratory lighting.
Q2: What are the primary degradation products I should be concerned about?
A2: The primary degradation event is the loss of iodine. The resulting tyrosine radical is highly unstable and will quickly react to achieve a more stable state. The most common degradation pathways include:
-
De-iodination: The tyrosine radical can abstract a hydrogen atom from a solvent molecule or another species in the reaction mixture, resulting in the formation of a standard tyrosine residue in your peptide sequence. This leads to a loss of the intended modification.
-
Cross-linking and Aggregation: The reactive aryl radicals can react with other molecules, including other peptide chains, leading to the formation of covalent cross-links and insoluble aggregates.[4] This can significantly reduce the yield of your desired peptide and complicate purification.
-
Oxidation: The phenolic hydroxyl group of tyrosine can be susceptible to oxidation, a process that can be exacerbated by the presence of radicals and light.
Q3: What wavelengths of light are most damaging?
A3: The most damaging wavelengths are in the UV region of the electromagnetic spectrum. Tyrosine and its derivatives typically exhibit strong absorbance around 275-280 nm.[2][5][6][7] Iodination can slightly shift this absorption maximum. It is crucial to protect these compounds from all sources of UV light, including direct sunlight and fluorescent laboratory lighting, which can emit a significant amount of UV radiation.
Q4: How should I properly store my iodinated Boc-amino acids?
A4: Proper storage is the first line of defense against degradation. Follow these guidelines rigorously:
-
Light Protection: Always store iodinated Boc-amino acids in amber vials or containers wrapped in aluminum foil to block light.
-
Low Temperature: For long-term storage, keep the compounds at -20°C or below in a tightly sealed container.[8]
-
Inert Atmosphere: To prevent oxidation, consider storing the compounds under an inert atmosphere, such as argon or nitrogen.
-
Desiccation: These compounds can be hygroscopic. Store them in a desiccator to prevent moisture absorption, which can accelerate degradation.
Q5: Can I visually detect degradation of my solid iodinated Boc-amino acid?
A5: Yes, a visible color change is often an indicator of degradation. Pure iodinated Boc-amino acids are typically white to off-white crystalline solids.[1] The formation of free iodine (I₂) due to photodegradation can impart a yellowish or brownish tint to the solid material. If you observe a significant color change, it is advisable to verify the purity of the compound analytically before use.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of iodinated Boc-amino acids in solid-phase peptide synthesis (SPPS).
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low final peptide yield with significant impurities at the mass of the de-iodinated peptide. | Photodegradation of the iodinated amino acid during synthesis. | 1. Work in a dark environment: Perform all manipulations of the solid-phase resin in a fume hood with the lights dimmed or turned off. Wrap the reaction vessel in aluminum foil. 2. Use a UV-filtered light source: If illumination is necessary, use a yellow or red darkroom light that does not emit in the UV range. 3. Minimize reaction times: Do not expose the resin to ambient light for extended periods during transfers or sampling. |
| Incomplete coupling of the iodinated Boc-amino acid. | Steric hindrance or aggregation. | 1. Double couple: Repeat the coupling step with a fresh solution of the activated amino acid. 2. Use a more potent coupling reagent: Reagents like HATU or HCTU can be more effective for sterically hindered amino acids. 3. Incorporate a radical scavenger in the coupling solution: While not standard practice, the addition of a mild radical scavenger like a hindered phenol (e.g., BHT) could potentially mitigate on-resin degradation during coupling, although this should be tested on a small scale first. |
| Formation of insoluble aggregates during synthesis. | Increased hydrophobicity and intermolecular interactions of the iodinated peptide chains.[4] | 1. Switch to a more polar solvent: If using DCM, consider switching to or incorporating NMP, which can be better at disrupting secondary structures. 2. Incorporate "difficult sequence" protocols: This may include using chaotropic salts (e.g., LiCl) in the coupling and deprotection steps to disrupt hydrogen bonding. 3. Sonication: Gentle sonication during coupling or deprotection can sometimes help to break up aggregates. |
| Presence of unexpected side products with masses corresponding to additions to the tyrosine ring. | Alkylation of the tyrosine ring by carbocations generated during Boc deprotection.[9] | 1. Use an optimized cleavage cocktail: Ensure your cleavage cocktail contains effective carbocation scavengers like triisopropylsilane (TIS) and water.[9][10] 2. Minimize deprotection times: Use the minimum time necessary for complete Boc removal to reduce the exposure of the peptide to acidic conditions. |
| Yellow or brown coloration of the resin during synthesis. | Formation of free iodine (I₂) due to photodegradation. | 1. Immediate action: Protect the reaction vessel from light immediately. 2. Washing: Thoroughly wash the resin with DMF. This may help to remove some of the free iodine. 3. Consider capping: If significant degradation is suspected, it may be prudent to cap the growing peptide chains and restart the synthesis under protected conditions. |
Experimental Protocols
Protocol 1: Recommended Handling and Dissolution of Iodinated Boc-Amino Acids
This protocol outlines the best practices for handling and preparing solutions of iodinated Boc-amino acids for SPPS.
-
Equilibration: Before opening, allow the container of the iodinated Boc-amino acid to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount of the amino acid quickly in a subdued light environment. A balance in a dimly lit corner of the lab is preferable.
-
Immediate Use: Prepare the solution immediately before use. Do not store solutions of iodinated Boc-amino acids for extended periods, even in the dark.
-
Vessel Protection: Use amber glass vials or wrap clear glass vials in aluminum foil for preparing and storing the activated amino acid solution.
Protocol 2: Analytical Detection of Photodegradation by RP-HPLC-MS
This protocol provides a general method for the analysis of a crude peptide containing an iodinated amino acid to detect potential photodegradation products.
-
Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.[11][12]
-
HPLC Separation:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.[11][12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A starting gradient of 5-95% B over 30 minutes is a good starting point for scouting. The gradient can then be optimized to improve the resolution of the main peak from any impurities.
-
Detection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (for the aromatic tyrosine residue).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Look for the expected mass of the full-length iodinated peptide.
-
Search for the mass of the de-iodinated peptide (a mass difference of -125.9 amu, corresponding to the loss of an iodine atom and the gain of a hydrogen atom).
-
Investigate other potential side products, such as dimers or adducts.
-
-
Data Interpretation: Compare the peak areas of the desired iodinated peptide and the de-iodinated impurity to estimate the extent of degradation.
Visualizing the Problem and Solution
To better understand the processes involved, the following diagrams illustrate the photodegradation pathway and the recommended workflow for handling these sensitive compounds.
Caption: Photodegradation of Boc-Iodo-Tyrosine upon UV light exposure.
Caption: Recommended workflow for handling light-sensitive iodinated Boc-amino acids.
Concluding Remarks
The successful incorporation of iodinated Boc-amino acids into peptides requires a heightened level of care and attention to detail. By understanding the photochemical principles that govern their stability and implementing the protective measures outlined in this guide, you can significantly improve the outcome of your synthetic efforts. Always prioritize the exclusion of light at every stage of your workflow, from storage to final cleavage. When in doubt, analytical verification of your starting materials and intermediates is a prudent investment of time that can prevent the costly loss of a complex synthesis.
References
-
Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. PubMed Central. Available at: [Link]
-
(PDF) Photocatalytic oxidation of tyrosine using colloidal CdS particles under visible light irradiation. ResearchGate. Available at: [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. Available at: [Link]
-
Radical Rearrangement Chemistry in Ultraviolet Photodissociation of Iodotyrosine Systems: Insights from Metastable Dissociation, Infrared Ion Spectroscopy, and Reaction Pathway Calculations. PubMed. Available at: [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central. Available at: [Link]
-
Supporting information_OBC_rev1. The Royal Society of Chemistry. Available at: [Link]
-
Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Taylor & Francis Online. Available at: [Link]
-
UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. NIH. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
(a) Effect of various radical scavengers on SPM degradation efficiency.... ResearchGate. Available at: [Link]
-
Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. ResearchGate. Available at: [Link]
-
Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Available at: [Link]
-
Cleavage Cocktail Selection. CDN. Available at: [Link]
-
Spin Probes as Scavengers of Free Radicals in Cells. MDPI. Available at: [Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. Agilent. Available at: [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. Available at: [Link]
-
What is solid phase peptide synthesis?. Biotage. Available at: [Link]
-
Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. ScienceDirect. Available at: [Link]
-
Radical scavengers improve the durability of electrocatalysts. University of Maryland. Available at: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]
-
Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central. Available at: [Link]
-
UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. PMC. Available at: [Link]
-
Boc-3-iodo-L-tyrosine. PubChem. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 4. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
HPLC analysis methods for chiral purity of Boc-D-Thyroxine
Executive Summary: The "Boc" Challenge
In the synthesis of peptide therapeutics and thyroid hormone analogs, Boc-D-Thyroxine (N-tert-Butoxycarbonyl-D-thyroxine) serves as a critical chiral building block. However, its analysis presents a unique chromatographic challenge that distinguishes it from its parent compound, Thyroxine (T4).
While free Thyroxine is zwitterionic and typically analyzed using Macrocyclic Antibiotic (Teicoplanin) or Ligand Exchange columns, the introduction of the tert-butoxycarbonyl (Boc) group eliminates the basicity of the primary amine. This structural modification renders standard T4 methods ineffective.
This guide evaluates the most robust HPLC methodologies for Boc-D-Thyroxine, ultimately recommending Immobilized Polysaccharide Phases as the superior alternative for direct chiral purity assessment.
Comparative Analysis of Methodologies
The following table contrasts the three primary approaches available for thyroxine-related chiral analysis.
| Feature | Method A: Immobilized Polysaccharide (Recommended) | Method B: Macrocyclic Antibiotic (Teicoplanin) | Method C: Crown Ether / Ligand Exchange |
| Primary Mechanism | Steric fit & H-bonding in helical grooves | Inclusion complex & Ionic interaction | Host-guest complexation (Requires |
| Analyte Suitability | Ideal for Boc-Protected & Derivatized forms | Ideal for Free Amino Acids (Zwitterions) | Strictly for Free Primary Amines |
| Sample Prep | Dissolve & Shoot (Direct) | Requires Deprotection (TFA digest) | Requires Deprotection |
| Resolution ( | High ( | Low for Boc-forms ( | No retention for Boc-forms |
| Solvent Flexibility | High (NP, RP, Polar Organic) | Limited (Mostly RP/Polar Organic) | Limited (Acidic Mobile Phases) |
| Throughput | High (< 15 min) | Medium (20-40 min) | Low (Long equilibration) |
Expert Insight: Why "Standard" T4 Methods Fail
Legacy methods for Thyroxine rely on the free amino group.
-
Crown Ethers (e.g., Crownpak CR): Require a protonated primary amine (
) to form the inclusion complex. The Boc group ( ) removes this charge, causing the analyte to elute at the void volume with no separation. -
Teicoplanin (e.g., Chirobiotic T): Relies heavily on the amino group for anchoring. While it can separate some N-blocked amino acids, the resolution for bulky Boc-Thyroxine is often poor compared to polysaccharide phases.
The Gold Standard: Immobilized Polysaccharide Method
Column Technology: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).
Mechanism of Action
The bulky iodine atoms at the 3,5,3',5' positions of the thyronine core, combined with the Boc group, create a highly distinct 3D shape. Polysaccharide columns possess helical grooves that act as "chiral pockets." The D-enantiomer (unnatural) and L-enantiomer (natural) fit into these grooves with significantly different energies due to the steric clash of the Boc/Iodine groups against the carbamate linkers of the stationary phase.
Recommended Protocol (Self-Validating)
This protocol uses Polar Organic Mode or Reversed Phase , addressing the poor solubility of Thyroxine derivatives in pure hexane.
A. Chromatographic Conditions[][2][][4][5][6][7][8][9][10]
-
Column: Chiralpak IC-3 or IA-3 (Immobilized is preferred for solubility robustness),
. -
Mobile Phase (Isocratic):
-
Option 1 (Polar Organic - Recommended): Acetonitrile / Methanol / Formic Acid (90 : 10 : 0.1 v/v/v).
-
Option 2 (Reversed Phase): Acetonitrile / 0.1%
in Water (60 : 40 v/v).
-
-
Temperature:
(Lower temperature often improves chiral recognition). -
Detection: UV @ 225 nm (Iodine-carbon bond absorption) or 254 nm.
-
Injection Volume: 5-10
.
B. Sample Preparation (Critical Step)
Boc-D-Thyroxine is prone to aggregation and has limited solubility.
-
Weigh 1.0 mg of Boc-D-Thyroxine standard.
-
Dissolve in 0.5 mL DMSO (Dimethyl sulfoxide) or THF (Tetrahydrofuran). Note: Immobilized columns (IA/IC) tolerate these solvents; Coated columns (AD/OD) do not.
-
Dilute to 1.0 mL with Mobile Phase.
-
Filter through 0.45
PTFE filter.
C. System Suitability Criteria (Pass/Fail)
-
Tailing Factor (
): (Iodine atoms can cause tailing; add more acid if ). -
Resolution (
): between Boc-L-T4 and Boc-D-T4. -
Signal-to-Noise (S/N):
for the impurity peak (L-isomer) at 0.1% level.
Visualizing the Logic
The following diagrams illustrate the decision process and the specific workflow for Boc-D-Thyroxine analysis.
Diagram 1: Column Selection Decision Tree
Caption: Decision logic for selecting the stationary phase based on the N-protection state of the Thyroxine molecule.
Diagram 2: Experimental Workflow & Troubleshooting
Caption: Step-by-step experimental workflow with integrated troubleshooting loops for resolution optimization.
Troubleshooting & Optimization
Boc-D-Thyroxine is a "sticky" molecule due to the four iodine atoms. Common issues and solutions include:
-
Peak Broadening:
-
Cause: Interaction of free carboxylic acid with silanols.
-
Fix: Ensure Mobile Phase contains 0.1% TFA (Normal Phase) or 0.1% Formic/Phosphoric Acid (Reversed Phase). Neutral conditions will result in severe tailing.
-
-
Sample Precipitation:
-
Cause: Low solubility in high-water content phases.
-
Fix: Use "Polar Organic Mode" (100% Organic: ACN/MeOH mix) rather than standard Reversed Phase (Water/ACN) if backpressure allows.
-
-
Ghost Peaks:
-
Cause: Iodine cleavage (deiodination) if exposed to light or high heat.
-
Fix: Use amber glassware and keep the column oven
.
-
References
-
Gondová, T., et al. (2011).[4][5] "Stereoselective HPLC determination of thyroxine enantiomers in pharmaceuticals." Journal of Liquid Chromatography & Related Technologies. Link
- Context: Establishes the baseline for free T4 separation using Teicoplanin, highlighting the contrast needed for Boc-deriv
-
Jeon, S. H., et al. (2010).[2] "Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase." Archives of Pharmacal Research.[2] Link
- Context: Validates the requirement for primary amines in Crown Ether methods, supporting the exclusion of this method for Boc-T4.
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Link
- Context: Authoritative source on the mechanism of Polysaccharide phases (Lux/Chiralpak) for N-protected amino acids.
-
BOC Sciences. "Enantiomeric Purification (HPLC/SFC) Guidelines." BOC Sciences Technical Resources.
- Context: General protocols for handling Boc-protected chiral intermedi
Sources
- 2. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of serum thyroxine enantiomers in patients by liquid chromatography with a chiral mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Phase 1: Chemical Deconstruction & Hazard Analysis
Executive Summary: Operational Hazard Profile
Compound: Boc-d-thyroxine (N-tert-Butoxycarbonyl-D-thyroxine) Primary Hazard Class: Halogenated Organic / Bioactive Critical Risk: Gas Evolution & Container Rupture. The Boc protecting group is acid-labile.[1] Mixing this waste with acidic streams (e.g., Trifluoroacetic acid, HCl) generates isobutylene gas and CO₂, creating a high risk of pressure buildup and explosion in sealed waste containers.
To dispose of Boc-d-thyroxine safely, one must understand its molecular components. It is not merely "organic waste"; it is a complex molecule requiring a dual-strategy disposal approach.
| Component | Chemical Feature | Disposal Implication |
| Thyroxine Backbone | Tetra-iodinated (4 Iodine atoms) | MANDATORY SEGREGATION. Must be classified as Halogenated Organic Waste . Incineration of iodine-rich compounds requires scrubbers to capture corrosive acid gases (HI). Never mix with non-halogenated solvents. |
| Boc Group | Acid-Labile Carbamate | PRESSURE HAZARD. Decomposes in the presence of strong acids to release Isobutylene (gas) and CO₂. Strictly segregate from acidic waste streams. |
| D-Isomer | Thyromimetic Activity | BIOHAZARD/POTENT COMPOUND. While D-thyroxine has lower hormonal activity than L-thyroxine, it remains a biologically active thyromimetic. It must be destroyed via high-temperature incineration to prevent environmental endocrine disruption. |
Phase 2: Waste Stream Segregation Matrix
Use this matrix to determine compatibility before adding Boc-d-thyroxine to any existing waste container.
| Waste Stream | Compatibility | Operational Directive |
| Halogenated Organics (DCM, Chloroform) | Compatible | PREFERRED ROUTE. Ensure the container is neutral (pH 6-8). |
| Non-Halogenated Organics (Acetone, Methanol) | Incompatible | DO NOT MIX. Increases disposal costs significantly and violates EPA segregation protocols for halogenated materials. |
| Acidic Waste (TFA, HCl, H₂SO₄) | DANGEROUS | STOP. Mixing causes rapid deprotection, releasing gas. Risk of container rupture. |
| Aqueous/Sewer | Prohibited | ILLEGAL. Iodinated organics are toxic to aquatic life and persist in water tables. |
| Oxidizers | Incompatible | DO NOT MIX. Potential for exothermic reaction and liberation of free iodine gas ( |
Phase 3: Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired powder, contaminated gloves, weigh boats, paper towels.
-
Containment: Place solid waste in a clear, sealable polyethylene bag (4-mil thickness minimum).
-
Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Solid Debris contaminated with Boc-d-thyroxine."
-
Hazard Checkbox: [x] Toxic [x] Halogenated.
-
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicable to: Solutions in DCM, Ethyl Acetate, or DMF.
-
pH Verification (The "Self-Validating" Step):
-
Action: Dip a pH strip into the waste solution.
-
Requirement: pH must be > 5 .
-
Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (
) in an open beaker until gas evolution ceases. Never neutralize inside the waste bottle.
-
-
Container Selection: Use a dedicated Halogenated Solvent waste container (typically amber glass or HDPE).
-
Transfer: Pour waste using a funnel to prevent spillage.
-
Labeling:
-
Constituents: List all solvents (e.g., "Dichloromethane 90%, Boc-d-thyroxine <1%").
-
Hazard Checkbox: [x] Halogenated [x] Toxic.
-
Phase 4: Visual Decision Logic (DOT Diagram)
The following logic flow ensures the "Acid-Boc" interaction is checked before disposal.
Caption: Decision tree prioritizing pH neutralization to prevent Boc-group decomposition and gas buildup in waste containers.
Phase 5: Emergency Procedures & Decontamination
Spill Response (Powder):
-
Isolate: Evacuate the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of bioactive dust).
-
Clean: Cover spill with wet paper towels (to prevent dust generation). Wipe up carefully.
-
Decontaminate: Wash surface with a 10% soap/water solution, followed by 70% Ethanol. Do not use bleach (hypochlorite) as it may react with iodine residues.
Spill Response (Liquid):
-
Absorb: Use universal absorbent pads or vermiculite.
-
Collect: Place soaked materials into the "Solid Hazardous Waste" stream (Scenario A).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: L-Thyroxine (Generic Analog). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2022). Management of Hazardous Waste Pharmaceuticals. Resource Conservation and Recovery Act (RCRA).[2][3][4] Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: The Boc Group.[1][5][6] Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
